molecular formula C12H8F3NO B6351462 Phenyl(2-(trifluoromethyl)-1H-pyrrol-3-yl)methanone CAS No. 1346252-18-3

Phenyl(2-(trifluoromethyl)-1H-pyrrol-3-yl)methanone

Cat. No.: B6351462
CAS No.: 1346252-18-3
M. Wt: 239.19 g/mol
InChI Key: GYHDXVLZPHVLBZ-UHFFFAOYSA-N
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Description

Phenyl(2-(trifluoromethyl)-1H-pyrrol-3-yl)methanone is an organic compound that features a pyrrole ring substituted with a trifluoromethyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl(2-(trifluoromethyl)-1H-pyrrol-3-yl)methanone typically involves the reaction of a pyrrole derivative with a trifluoromethylating agent. One common method includes the reaction of dimethyl-2-(phenyl(tosylmino)methyl)fumarate with triphenyl phosphine and dichloromethane to yield dimethyl-2-phenyl-1-tosyl-5-(trifluoromethyl)-1H-pyrrole-3,4-dicarboxylate . This intermediate can then be further processed to obtain the desired compound.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: Phenyl(2-(trifluoromethyl)-1H-pyrrol-3-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrrole derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Phenyl(2-(trifluoromethyl)-1H-pyrrol-3-yl)methanone has several scientific research applications:

Comparison with Similar Compounds

  • Phenyl(2-(trifluoromethyl)-1H-pyrrol-3-yl)methanol
  • Phenyl(2-(trifluoromethyl)-1H-pyrrol-3-yl)acetic acid
  • Phenyl(2-(trifluoromethyl)-1H-pyrrol-3-yl)amine

Uniqueness: Phenyl(2-(trifluoromethyl)-1H-pyrrol-3-yl)methanone is unique due to the presence of both a trifluoromethyl group and a phenyl group on the pyrrole ring. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for diverse chemical reactivity, making it valuable for various applications .

Properties

IUPAC Name

phenyl-[2-(trifluoromethyl)-1H-pyrrol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO/c13-12(14,15)11-9(6-7-16-11)10(17)8-4-2-1-3-5-8/h1-7,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYHDXVLZPHVLBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(NC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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